molecular formula C13H18N2O2 B11988342 1-Cyclohexyl-3-(2-hydroxyphenyl)urea

1-Cyclohexyl-3-(2-hydroxyphenyl)urea

Cat. No.: B11988342
M. Wt: 234.29 g/mol
InChI Key: IQUBMVDKJOJRJK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxyphenyl)urea is an organic compound with the molecular formula C13H18N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a cyclohexyl group and the other with a 2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclohexylamine with 2-hydroxyphenyl isocyanate under mild conditions. This reaction can be carried out in the presence of a suitable solvent, such as dichloromethane, at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-3-(2-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group in the ortho position, which can influence its reactivity and interaction with biological targets. This structural feature can make it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-cyclohexyl-3-(2-hydroxyphenyl)urea

InChI

InChI=1S/C13H18N2O2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h4-5,8-10,16H,1-3,6-7H2,(H2,14,15,17)

InChI Key

IQUBMVDKJOJRJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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